molecular formula C9H18NO2 B3334430 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl CAS No. 79494-16-9

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl

Cat. No.: B3334430
CAS No.: 79494-16-9
M. Wt: 173.24 g/mol
InChI Key: UZFMOKQJFYMBGY-DETAZLGJSA-N
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Description

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine and is characterized by the presence of a hydroxyl group at the 4-position and a nitroxyl group at the 1-position. The compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method is the use of oxidizing agents such as sodium hypochlorite or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature is maintained to optimize the yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar oxidation processes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.

    Solvents: Water, methanol, dichloromethane.

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its nitroxyl radical, which can interact with reactive oxygen species (ROS) and other radicals. This interaction helps in scavenging ROS and protecting biological systems from oxidative damage. The compound can also inhibit certain signaling pathways, such as the SIRT6-HIF-1α pathway, thereby reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in spectroscopic studies and mechanistic investigations. This isotopic labeling allows for more precise tracking and analysis in various chemical and biological systems .

Properties

InChI

InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFMOKQJFYMBGY-DETAZLGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC([15N]1[O])(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446759
Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79494-16-9
Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-TEMPO-15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Reactant of Route 2
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Reactant of Route 3
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Reactant of Route 4
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Reactant of Route 5
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Reactant of Route 6
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl

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